molecular formula CH3NO4S B12558347 Oxaziridine-2-sulfonic acid CAS No. 143231-82-7

Oxaziridine-2-sulfonic acid

Cat. No.: B12558347
CAS No.: 143231-82-7
M. Wt: 125.11 g/mol
InChI Key: NHCVJHKSUVKNBY-UHFFFAOYSA-N
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Description

Oxaziridine-2-sulfonic acid features a reactive three-membered oxaziridine ring, a structure known to serve as versatile reagents in organic synthesis. Compounds based on the oxaziridine core, such as (2R,8aS)-(+)-(Camphorylsulfonyl)oxaziridine, are recognized as powerful asymmetric oxidizing reagents. These reagents are typically supplied as crystalline powders with high purity (e.g., ≥95.0%) for research applications. The primary research value of sulfonyl-oxaziridine derivatives lies in their ability to transfer an oxygen atom to nucleophilic substrates, facilitating key transformations including the enantioselective epoxidation of alkenes and the oxidation of heteroatoms like sulfur in sulfides to sulfoxides. The sulfonic acid group can be incorporated into more complex structures, such as camphorsulfonyl-based templates, to impart chirality and enable stereocontrolled reactions. This makes such compounds invaluable tools in method development and the synthesis of complex, enantiomerically enriched molecules for pharmaceutical and advanced material research. This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143231-82-7

Molecular Formula

CH3NO4S

Molecular Weight

125.11 g/mol

IUPAC Name

oxaziridine-2-sulfonic acid

InChI

InChI=1S/CH3NO4S/c3-7(4,5)2-1-6-2/h1H2,(H,3,4,5)

InChI Key

NHCVJHKSUVKNBY-UHFFFAOYSA-N

Canonical SMILES

C1N(O1)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

General Reaction Protocol

N-Sulfonyl imines, prepared via condensation of sulfonamides with aldehydes, are treated with Oxone in a biphasic system (e.g., CH$$2$$Cl$$2$$/H$$_2$$O) buffered with potassium carbonate (pH 10–12). The reaction typically proceeds at 0–25°C, achieving yields of 70–95% within 2–6 hours.

Example :

  • Substrate : N-Tosyl benzaldimine
  • Conditions : Oxone (1.2 equiv), K$$2$$CO$$3$$ (2.0 equiv), CH$$2$$Cl$$2$$/H$$_2$$O, 0°C → 25°C, 4 hours
  • Yield : 89%

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the peroxymonosulfate anion on the imine carbon, followed by ring closure to form the oxaziridine. Computational studies indicate a transition state stabilized by hydrogen bonding between the sulfonyl group and Oxone.

Meta-Chloroperbenzoic Acid (mCPBA)-Mediated Oxidation

mCPBA serves as a robust alternative oxidant, particularly for sterically hindered or electron-deficient imines. This method is favored in laboratory-scale syntheses due to its rapid kinetics.

Reaction Optimization

  • Solvent : Dichloromethane or chloroform
  • Temperature : −20°C to 25°C
  • Additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance yields by 10–15%.

Example :

  • Substrate : N-(Camphorsulfonyl)imine
  • Conditions : mCPBA (1.5 equiv), CH$$2$$Cl$$2$$, −20°C → 0°C, 1 hour
  • Yield : 78% (diastereomeric ratio 95:5)

Limitations

Overoxidation to sulfones occurs with electron-rich imines, necessitating careful stoichiometric control.

Sodium Hypochlorite-Based Oxidation

Industrial patents highlight sodium hypochlorite (NaOCl) as a low-cost oxidant under strongly basic conditions (pH ≥ 12). This method is optimal for water-soluble substrates.

Patent Protocol (JP6464970B2)

  • Substrate : N-Benzylidene-4-methylbenzenesulfonamide
  • Conditions : NaOCl (1.2 equiv), NaOH (pH 14), CH$$3$$CN/H$$2$$O, 0°C → 25°C, 30 minutes
  • Yield : 68%

Side Reactions

Competitive hydrolysis of the imine to the parent aldehyde is minimized by maintaining high pH and low temperatures.

Asymmetric Synthesis of Chiral Oxaziridine-2-sulfonic Acids

Enantioselective methods leverage chiral auxiliaries or catalysts to access optically pure derivatives.

Camphor-Derived Imines

Camphorsulfonyl imines undergo face-selective oxidation due to steric shielding of the exo-face. Oxone selectively oxidizes the endo-face, yielding a single diastereomer.

Example :

  • Substrate : (1R)-(−)-Camphorsulfonyl imine
  • Conditions : Oxone (1.1 equiv), K$$2$$CO$$3$$, CH$$2$$Cl$$2$$/H$$_2$$O, −10°C, 3 hours
  • Yield : 82% (99% ee)

Catalytic Enantioselective Oxidation

Recent advances employ chiral catalysts for imine oxidation:

  • Jørgensen’s System : Cinchona alkaloid-derived phase-transfer catalysts achieve up to 92% ee.
  • Yamamoto’s Hafnium Complex : Directs oxidation via sulfonyl-group coordination (88% ee).

Comparative Analysis of Methods

Method Oxidant Temp. Range Yield (%) Stereoselectivity Scalability
Oxone KHSO$$_5$$ 0–25°C 70–95 Moderate Industrial
mCPBA ClC$$6$$H$$4$$CO$$_3$$H −20–25°C 65–85 High Lab-scale
NaOCl NaOCl 0–25°C 60–75 Low Industrial
Asymmetric (Oxone) KHSO$$_5$$ −10–25°C 75–90 90–99% ee Pilot-scale

Chemical Reactions Analysis

Epoxidation of Alkenes

N-sulfonyloxaziridines, including oxaziridine-2-sulfonic acid, oxidize alkenes to epoxides via a concerted, asynchronous mechanism . The sulfonic group stabilizes the developing negative charge at nitrogen during N–O bond cleavage, enhancing electrophilicity .

Key Observations :

  • Perfluoroalkyloxaziridines (e.g., perfluorinated variants) enable epoxidation of less reactive alkenes (e.g., 1-octene) at low temperatures (e.g., −40°C) .

  • Substituent effects : Electron-withdrawing groups (e.g., nitro, chlorophenyl) increase reactivity by further stabilizing the transition state .

Alkene Oxaziridine Conditions Yield
1-octenePerfluoroalkyloxaziridine−40°C, 1 h85%

Oxidation of Sulfides to Sulfoxides

This compound efficiently oxidizes sulfides to sulfoxides via an Sₙ2 mechanism , where the sulfide attacks the oxaziridine oxygen, displacing the imine as a leaving group .

Key Features :

  • Selectivity : Minimal overoxidation to sulfones due to controlled reaction conditions.

  • Stereochemical control : Chiral oxaziridines enable asymmetric synthesis of sulfoxides .

Sulfide Oxaziridine Conditions Sulfoxide Yield
Methyl p-tolyl sulfideDihydroisoquinoline-derived oxaziridineAcid (MsOH), CH₂Cl₂75–80%
Dimethyl sulfideElectron-deficient oxaziridineRoom temperature72–82%

Transition State Analysis

Computational studies (e.g., Houk et al.) reveal that oxygen transfer proceeds via a concerted, asynchronous transition state , with advanced N–O bond cleavage and partial negative charge buildup at nitrogen .

Substituent Effects on Reactivity

Electron-withdrawing groups (e.g., nitro, chlorophenyl) at specific positions (e.g., position 1 of dihydroisoquinoline oxaziridines) significantly accelerate oxygen transfer by increasing electrophilicity .

Example : this compound with a p-chlorophenyl group at position 1 and two nitro groups oxidizes methyl p-tolyl sulfide to sulfoxide in 5 minutes at room temperature, compared to days for unsubstituted analogs .

Comparison of Oxaziridine Reactivity

Property N-Sulfonyloxaziridines Perfluorinated Oxaziridines
Electrophilicity HighVery high
Epoxidation Efficiency ModerateHigh (even for inert alkenes)
Sulfide Oxidation Fast, selectiveRapid, selective

References :

  • Wikipedia. Oxaziridine.

  • Selmi, A. et al. Synthesis and reactivity of new dihydroisoquinoline-derived oxaziridines. Arkivoc, 2019.

  • ACS Publications. Advances in the Chemistry of Oxaziridines. Chemical Reviews, 2014.

  • PMC. Advances in the Chemistry of Oxaziridines.

  • Rowan University. The synthesis of oxaziridines.

(Note: Numerical citations correspond to the provided search result indices.)

Scientific Research Applications

General Properties

Oxaziridines serve as effective oxidants in organic synthesis, facilitating the oxidation of a variety of substrates. The N-sulfonyloxaziridines, including oxaziridine-2-sulfonic acid, have shown remarkable efficacy in converting sulfides to sulfoxides and alkenes to epoxides.

Reaction Type Substrate Product Conditions Yield
Sulfide OxidationR-SHR-SO (sulfoxide)Mild conditionsHigh
Alkene EpoxidationRCH=CHRRCH(O)CH(R) (epoxide)Elevated temperaturesVariable
Nitrogen TransferR-NH₂R-NH (amine)Specific catalytic conditionsGood yields

Specific Applications

  • Sulfide to Sulfoxide Conversion : this compound is particularly effective for oxidizing secondary sulfides to sulfoxides with high selectivity and minimal overoxidation to sulfones. This reaction can occur rapidly, often within minutes, making it suitable for pharmaceutical applications where time efficiency is crucial .
  • Epoxidation of Alkenes : The compound can also be employed to convert alkenes into epoxides under controlled conditions. This transformation is valuable in synthesizing complex organic molecules where epoxide intermediates are essential .

Nitrogen Atom Transfer Reactions

This compound facilitates nitrogen atom transfer, which is pivotal in synthesizing nitrogen-containing compounds. This property is exploited in the development of pharmaceuticals, particularly antibiotics and anticancer agents.

Case Study: Oxidation of Sulfides

A study conducted by Williamson et al. demonstrated the successful oxidation of secondary sulfides using N-sulfonyloxaziridines, including this compound. The researchers reported high yields and stereoselectivity, emphasizing the compound's potential for scalable pharmaceutical applications .

Case Study: Epoxidation Reactions

Research by Beak et al. explored the use of this compound in epoxidizing various alkenes. The study highlighted that specific reaction conditions could lead to significant yields of epoxides with minimal side products, affirming its utility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of oxaziridine-2-sulfonic acid involves the transfer of oxygen or nitrogen atoms to substrates. The strained three-membered ring facilitates the release of these atoms, making the compound highly reactive. The presence of electron-withdrawing groups, such as the sulfonic acid group, enhances the leaving ability of the nitrogen atom, thereby promoting efficient oxygen and nitrogen transfer reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights several sulfonic acid derivatives, which are compared below for structural, functional, and safety differences.

Benzidine-2,2′-disulfonic Acid

  • Structure : Aromatic biphenyl core with two sulfonic acid (–SO₃H) and two amine (–NH₂) groups at the 2,2′ positions .
  • Applications : Intermediate in dye synthesis (e.g., rosuvastatin) and analytical chemistry .
  • Key Difference : Unlike oxaziridine-2-sulfonic acid, this compound lacks a reactive heterocyclic ring, limiting its use in catalytic or stereoselective reactions.

Sulfosalicylic Acid

  • Structure : Benzoic acid derivative with hydroxyl (–OH) and sulfonic acid (–SO₃H) groups .
  • Applications : Protein precipitation in clinical assays, cation-exchange resins, and catalytic ozonation studies .
  • Key Difference : Its carboxylic acid moiety and aromatic stability contrast with this compound’s strained ring system, which may confer higher reactivity.

Sulfathiazole Sodium

  • Structure : Sulfonamide antibiotic with a thiazole ring and sodium sulfonate group .
  • Applications : Antimicrobial agent; CAS 144-74-1 .
  • Safety : Regulated under pharmacopeial standards for purity .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Functional Groups Key Applications
Benzidine-2,2′-disulfonic acid Biphenyl –SO₃H, –NH₂ Dye intermediates
Sulfosalicylic acid Benzoic acid –SO₃H, –OH, –COOH Protein assays, catalysis
Sulfathiazole sodium Thiazole-sulfonamide –SO₃Na, –NH–C₃H₂S Pharmaceuticals

Research Findings and Limitations

  • Reactivity: Sulfosalicylic acid’s role in catalytic ozonation (e.g., degradation of organic pollutants) highlights sulfonic acids’ versatility in redox processes .
  • Environmental Impact : Benzidine-2,2′-disulfonic acid and related compounds fall under Class 3 (insufficient data) or Class 4 (unlikely persistent) in POPs screening, suggesting moderate environmental risk .
  • Gaps : The evidence lacks data on this compound’s synthesis, stability, or toxicity. Further studies are needed to explore its unique properties compared to aromatic sulfonic acids.

Q & A

Q. How can interdisciplinary collaboration address challenges in applying this compound to new reactions?

  • Methodological Answer : Partner with computational chemists for mechanism validation and material scientists for stability testing. Joint publications should define authorship roles early (e.g., CRediT taxonomy) and share data via platforms like Zenodo .

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